

A Researcher's Guide to the Cross-Reactivity of Anti-Parvin Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Parvine	
Cat. No.:	B6181484	Get Quote

For researchers in cell biology, developmental biology, and oncology, the Parvin family of proteins (α -Parvin, β -Parvin, and γ -Parvin) are critical components of the cell's machinery for adhesion, migration, and survival. As key players in the Integrin-Linked Kinase (ILK) signaling pathway, their study is paramount. The selection of a reliable antibody is the cornerstone of robust experimental data. This guide provides a comparative overview of commercially available anti-Parvin antibodies, with a focus on their cross-reactivity across different species, supported by available data and detailed experimental protocols for validation.

Understanding Parvin and the IPP Signaling Complex

Parvin proteins are scaffolding proteins that form a crucial link between integrins and the actin cytoskeleton.[1][2] They are essential components of the ILK-PINCH-Parvin (IPP) complex, a key signaling platform in focal adhesions.[3][4][5] This complex plays a vital role in regulating cell spreading, motility, and survival.[1] The three members of the Parvin family, α -Parvin (PARVA), β -Parvin (PARVB), and γ -Parvin (PARVG), exhibit distinct but sometimes overlapping functions and tissue expression patterns.[6] Given the high degree of conservation of the Parvin proteins across evolution, it is often anticipated that antibodies raised against a human or mouse Parvin will cross-react with orthologs in other species.[1] However, empirical validation remains a critical step in any experimental design.

Comparative Overview of Anti-Parvin Antibodies

The following tables summarize information on a selection of commercially available anti-Parvin antibodies. This information is primarily derived from manufacturer's datasheets and should be used as a guide for initial antibody selection. Independent validation is strongly recommended.

Table 1: Anti-α-Parvin (PARVA) Antibodies

Antibody Name/Clone	Host Species	Tested Applications	Manufacturer Stated Species Reactivity
D7F9	Rabbit	WB, IP, IF/ICC	Human, Mouse, Rat, Monkey, Dog
1C11	Mouse	WB, IHC, IF, IHC-P	Human, Mouse, Rat, Monkey, Dog
OTI1C10	Mouse	WB, IF, IHC	Human, Mouse, Rat
Polyclonal	Rabbit	WB, ICC, IF	Human, Mouse, Rat

Table 2: Anti-β-Parvin (PARVB) Antibodies

Antibody Name/Clone	Host Species	Tested Applications	Manufacturer Stated Species Reactivity
1B9	Mouse	WB, IHC, IHC-P, IF	Human
4A11	Mouse	WB, ELISA, IHC, IHC-P	Human
Recombinant Rabbit Monoclonal	Rabbit	IHC-P	Human, Mouse, Rat
Polyclonal	Rabbit	WB, IHC, IF, ICC	Human, Mouse, Rat

Experimental Protocols for Antibody Validation

Researchers should independently validate the cross-reactivity of their chosen anti-Parvin antibody in their experimental model. Below are detailed protocols for Western Blotting and

Immunohistochemistry, two common applications for antibody validation.

Western Blotting Protocol

Western blotting is a fundamental technique to assess antibody specificity and cross-reactivity by detecting a protein of interest from a complex mixture separated by size.[7]

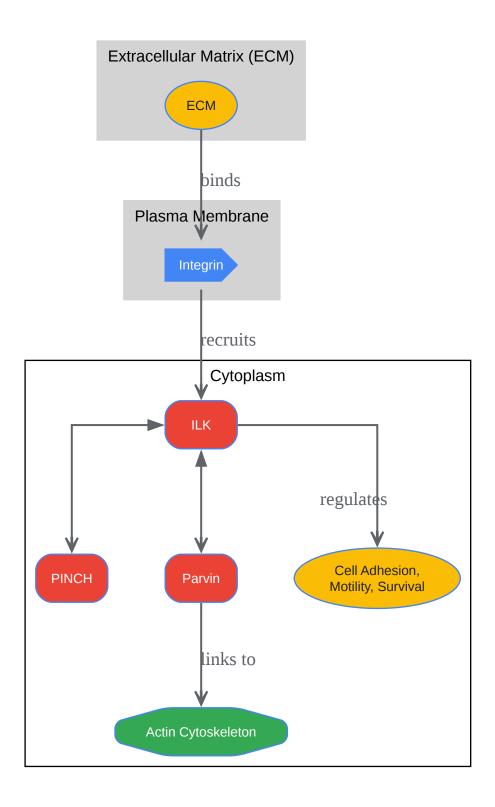
- 1. Sample Preparation:
- Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA or Bradford assay.
- Denature 20-30 μg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
- 2. Gel Electrophoresis:
- Load samples onto a 10% or 12% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- 3. Protein Transfer:
- Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
- 4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
 Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary anti-Parvin antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

- Wash the membrane three times for 10 minutes each with TBST.
- 5. Detection:
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

IHC allows for the visualization of Parvin protein expression within the context of tissue architecture.[8]

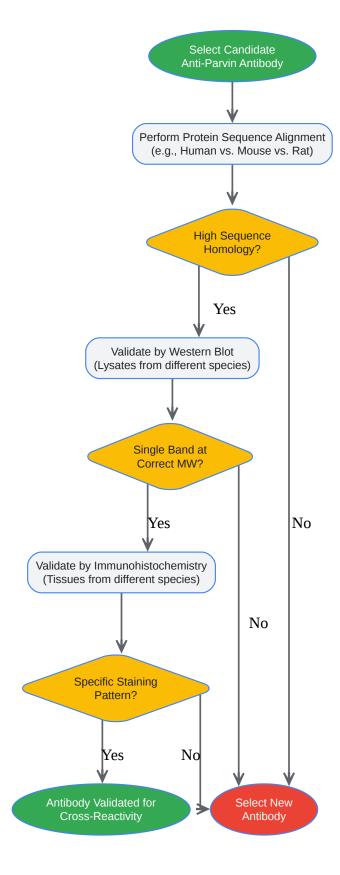
- 1. Deparaffinization and Rehydration:
- Immerse slides in xylene (2 x 5 minutes).
- Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
- · Rinse with distilled water.
- 2. Antigen Retrieval:
- Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
- Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
- Allow slides to cool to room temperature.
- 3. Staining:
- Wash slides with PBS.
- Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.



- Wash with PBS.
- Block non-specific binding with 5% normal goat serum in PBS for 1 hour.
- Incubate with the primary anti-Parvin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
- · Wash with PBS.
- Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
- · Wash with PBS.
- Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
- · Wash with PBS.
- 4. Visualization and Counterstaining:
- Develop the signal with a DAB substrate kit until the desired stain intensity is reached.
- Rinse with water.
- · Counterstain with hematoxylin.
- Dehydrate through graded ethanol and clear in xylene.
- Mount with a permanent mounting medium.

Visualizing the Parvin Signaling Pathway and Experimental Workflow

To aid in understanding the biological context and the experimental approach to antibody validation, the following diagrams are provided.



Click to download full resolution via product page

Caption: The Integrin-Linked Kinase (ILK) signaling pathway.

Click to download full resolution via product page

Caption: Experimental workflow for validating antibody cross-reactivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The parvins PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is parvin? Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 3. ILK, PINCH and parvin: the tIPP of integrin signalling PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ILK-PINCH-parvin complex: a conserved primary adhesome regulating biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Parvin-ILK: An intimate relationship PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha-Parvin (D7F9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Antibody validation for Western blot: By the user, for the user PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibodiesinc.com [antibodiesinc.com]
- To cite this document: BenchChem. [A Researcher's Guide to the Cross-Reactivity of Anti-Parvin Antibodies]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b6181484#cross-reactivity-of-anti-parvin-antibodies-across-different-species]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com